1-Butyl-3-(2-oxazolyl)urea

Urea Transporter Diuretic UT-A1 Inhibitor

1-Butyl-3-(2-oxazolyl)urea (CAS 35629-47-1) is a synthetic, small-molecule urea transporter (UT) inhibitor belonging to the oxazolyl-urea chemotype. Its structure combines an oxazole ring with an N-butyl urea moiety (molecular formula C₈H₁₃N₃O₂; molecular weight 183.21 g/mol).

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 35629-47-1
Cat. No. B13949359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(2-oxazolyl)urea
CAS35629-47-1
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=NC=CO1
InChIInChI=1S/C8H13N3O2/c1-2-3-4-9-7(12)11-8-10-5-6-13-8/h5-6H,2-4H2,1H3,(H2,9,10,11,12)
InChIKeyRXPBEGLIXKJVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-(2-oxazolyl)urea (CAS 35629-47-1): Chemical Identity and Pharmacological Class for Research Procurement


1-Butyl-3-(2-oxazolyl)urea (CAS 35629-47-1) is a synthetic, small-molecule urea transporter (UT) inhibitor belonging to the oxazolyl-urea chemotype. Its structure combines an oxazole ring with an N-butyl urea moiety (molecular formula C₈H₁₃N₃O₂; molecular weight 183.21 g/mol) [1]. The compound acts as a selective inhibitor of the kidney urea transporter UT-A1, a mechanism distinct from conventional salt-transport-blocking diuretics [2]. The compound's biological activity was identified through high-throughput screening and subsequent structure-activity relationship (SAR) analysis, which highlighted its potential as a lead for a novel class of diuretics termed 'urearetics' [2].

Why 1-Butyl-3-(2-oxazolyl)urea Cannot Be Replaced by General Urea Transporter Inhibitors in Research Procurement


The therapeutic and pharmacological profile of urea transporter (UT) inhibitors is critically dependent on isoform selectivity. 1-Butyl-3-(2-oxazolyl)urea is characterized by a specific selectivity profile for UT-A1 over UT-B, a feature not shared by all compounds within the oxazolyl-urea class [1]. Substituting with a non-selective or UT-B-predominant inhibitor would fundamentally alter the experimental diuretic mechanism, shifting from a tubular epithelial targeting (UT-A1 in kidney tubules) to a vascular targeting (UT-B in vasa recta) and potentially negating the 'salt-sparing' advantage [1]. This isoform-specific pharmacology makes simple generic substitution scientifically invalid for studies aiming to reproduce or advance the UT-A1-selective 'urearetic' concept.

Quantitative Differentiation Evidence for 1-Butyl-3-(2-oxazolyl)urea vs. Closest Analogs


UT-A1 Inhibition Potency of 1-Butyl-3-(2-oxazolyl)urea vs. Core Oxazolyl-Urea Scaffold

In a cell-based fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-Butyl-3-(2-oxazolyl)urea demonstrated an IC50 of 150 nM [1]. This potency is a direct output of the high-throughput screening campaign that identified oxazolyl-ureas as a lead class. The initial hits from this screen, representing the baseline for the oxazolyl-urea chemotype, displayed 'low micromolar' IC50 values (generally >1 µM) [2]. The 150 nM potency of this specific derivative therefore represents a significant optimization over the initial screening hits, providing a defined benchmark for UT-A1 activity in this chemical series.

Urea Transporter Diuretic UT-A1 Inhibitor

Selectivity Profile of 1-Butyl-3-(2-oxazolyl)urea for UT-A1 over UT-B

The compound's selectivity is defined by a direct head-to-head comparison of its inhibitory activity on two urea transporter isoforms. Against rat UT-A1, the IC50 was 150 nM, while against rat UT-B, the IC50 was 2000 nM, both measured in MDCK cell-based assays after a 15-minute incubation [1]. This results in a >13-fold selectivity for UT-A1 over UT-B. This selectivity profile is critical, as UT-B inhibition in vasa recta microvessels is associated with a different physiological outcome than UT-A1 inhibition in kidney tubule epithelia [2].

Selectivity UT-A1 UT-B Kidney

Structural Differentiation from Other N-Alkyl Oxazolyl-Urea Analogs

Within the series of N-alkyl-N'-(oxazol-2-yl)urea analogs, the N-butyl substituent is a key structural differentiator. Closely related compounds include N-(1-methylethyl) (CAS 35629-46-0) and 1-aryl substituted derivatives (e.g., CAS 35629-52-8). The structure-activity relationship (SAR) campaign following the initial screen, which analyzed over 400 analogs, revealed that N-alkyl chain length and branching are critical determinants of UT-A1 potency and selectivity [1]. While specific quantitative data for each analog is not publicly curated in a single comparative dataset, the research explicitly indicates that UT-A1-selective inhibitors were identified through this systematic SAR analysis [1]. The n-butyl derivative represents a specific, optimized node within this SAR landscape, as evidenced by its nanomolar potency.

Structure-Activity Relationship N-alkyl Oxazolyl-urea

Optimal Research and Procurement Scenarios for 1-Butyl-3-(2-oxazolyl)urea


Development of UT-A1-Selective Pharmacological Tools for Kidney Physiology Research

Researchers studying the role of urea transporters in urinary concentration can use 1-Butyl-3-(2-oxazolyl)urea as a chemical probe to selectively inhibit UT-A1. Its >13-fold selectivity over UT-B ensures that observed physiological effects, such as changes in urine osmolality or urea clearance, can be attributed primarily to UT-A1 blockade in kidney tubule epithelia, as established in the foundational screening study [1].

SAR and Medicinal Chemistry Optimization of 'Urearetic' Diuretics

Medicinal chemists can employ 1-Butyl-3-(2-oxazolyl)urea as a benchmark compound for structure-activity relationship (SAR) campaigns. Its defined IC50 of 150 nM against UT-A1 and its structural features (N-butyl chain, oxazole ring) serve as a reference point for synthesizing and evaluating new analogs, based on the SAR analysis of >400 analogs from the original high-throughput screen [1].

In Vitro Pharmacology Assays for Compound Profiling and Selectivity Screening

This compound is suitable as a reference inhibitor in in vitro assays to screen for off-target effects or to validate new UT-A1 assays. Its well-characterized activity on both UT-A1 (IC50 150 nM) and UT-B (IC50 2000 nM) in MDCK cell-based fluorescence assays provides a dual-standard for developing and calibrating high-throughput screening platforms [2].

Quote Request

Request a Quote for 1-Butyl-3-(2-oxazolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.